molecular formula C13H24N2 B046859 4-(4-Butylpiperidin-1-YL)butanenitrile CAS No. 244291-78-9

4-(4-Butylpiperidin-1-YL)butanenitrile

Cat. No. B046859
Key on ui cas rn: 244291-78-9
M. Wt: 208.34 g/mol
InChI Key: KKYBXEIOWOSNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485651B2

Procedure details

In a 100 mL flask with a magnetic stirrer was placed 3 (2.3 g, 16.4 mmol), 4-bromobutyronitrile (2.4 g, 16.4 mmol), potassium carbonate powder (2.5 g, 18 mmol) in acetonitrile (20 mL). The reaction mixture was stirred at rt for 5 h followed by addition of H2O (15 mL). The mixture was extracted with ethyl acetate (3×30 mL) and the combined organic phases were evaporated to dryness to produce 3.9 of crude 4. The crude product was subjected to CC [eluent:heptane:EtOAc (1:1)] to give pure 4 (2.3 g, 87%). 1H NMR (CDCl3) δ0.82 (t, 3H), 1.191.37 (m, 9H), 1.64-1.75 (d, 2H), 1.84-2.01 (m, 4H), 2.39-2.54 (m, 4H), 2.89-2.97 (d, 2H).
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].Br[CH2:12][CH2:13][CH2:14][C:15]#[N:16].C(=O)([O-])[O-].[K+].[K+].O>C(#N)C.CCCCCCC.CCOC(C)=O>[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:12][CH2:13][CH2:14][C:15]#[N:16])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(CCC)C1CCNCC1
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCCCC#N
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL flask with a magnetic stirrer was placed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×30 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic phases were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce 3.9 of crude 4

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)C1CCN(CC1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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